molecular formula C18H18BrN3 B11564297 N-(3-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine

N-(3-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine

Cat. No.: B11564297
M. Wt: 356.3 g/mol
InChI Key: RMIXNNJFOZHAOU-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is a synthetic organic compound characterized by the presence of bromine, benzyl, methyl, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-methyl-5-(4-methylphenyl)-1H-imidazole-2-amine with 3-bromobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromobenzyl)-N’-phenylurea
  • 2-[(3-Bromobenzyl)sulfonyl]-N-(3-bromo-4-methylphenyl)acetamide
  • (3-bromobenzyl)(4-methoxyphenyl)amine

Uniqueness

N-(3-bromobenzyl)-1-methyl-5-(4-methylphenyl)-1H-imidazol-2-amine is unique due to its specific substitution pattern and the presence of both bromine and imidazole groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18BrN3

Molecular Weight

356.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1-methyl-5-(4-methylphenyl)imidazol-2-amine

InChI

InChI=1S/C18H18BrN3/c1-13-6-8-15(9-7-13)17-12-21-18(22(17)2)20-11-14-4-3-5-16(19)10-14/h3-10,12H,11H2,1-2H3,(H,20,21)

InChI Key

RMIXNNJFOZHAOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=CC(=CC=C3)Br

Origin of Product

United States

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